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Abstract

Seletalisib (UCB5857) is a potent and selective small molecule inhibitor of the
phosphoinositide 3-kinase delta (PI3Kd) isoform.[1][2] Its discovery represents a targeted
approach to modulating the PI3K/Akt/mTOR signaling pathway, which is frequently
dysregulated in various immune-inflammatory diseases and hematological malignancies. This
technical guide provides an in-depth overview of the discovery, chemical structure, synthesis,
and mechanism of action of Seletalisib. It includes a compilation of key quantitative data,
detailed experimental protocols for pivotal assays, and visualizations of the relevant signaling
pathway and experimental workflows to support further research and development efforts in
this area.

Discovery and Rationale

Seletalisib was developed by UCB Pharma as an orally bioavailable inhibitor of PI3Kd.[2] The
rationale for its development stems from the crucial role of the PI3Kd isoform in the
development, function, and survival of leukocytes, including B cells, T cells, and mast cells.
Dysregulation of the PI3K/Akt/mTOR signaling pathway is a known driver in many autoimmune
diseases and B-cell malignancies. By selectively targeting the & isoform, which is
predominantly expressed in hematopoietic cells, Seletalisib was designed to offer a more
targeted therapeutic approach with a potentially improved safety profile compared to broader
PI3K inhibitors.
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The discovery process involved a medicinal chemistry program that led to the identification of a
potent and selective compound with desirable pharmacokinetic properties.[3]

Chemical Structure and Properties

Seletalisib is a synthetic organic molecule belonging to the class of bipyridines and
oligopyridines.

Chemical Name (IUPAC): 3-{8-chloro-3-[(1R)-2,2,2-trifluoro-1-({pyrido[3,2-d]pyrimidin-4-
yl}amino)ethyl]quinolin-2-yl}pyridin-1-ium-1-olate

SMILES: FC(F)(F)--INVALID-LINK--C3=CC4=CC=CC(Cl)=C4N=C3C5=CC=C--INVALID-LINK--
=C5

Molecular Formula: C23H14CIFsNeO

Molecular Weight: 482.85 g/mol

CAS Number: 1362850-20-1

Below is a 2D representation of the chemical structure of Seletalisib.
Caption: 2D Chemical Structure of Seletalisib.

Synthesis

The synthesis of Seletalisib has been described in patent literature.[4][5] A key step in the
synthesis involves the reaction of an appropriate quinoline intermediate with a pyridopyrimidine
amine derivative. The general synthetic scheme is outlined below.

Starting Materials Coupling Reaction Seletalisib

Click to download full resolution via product page
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Caption: General Synthetic Scheme for Seletalisib.

The process involves reacting a compound of formula (II) with a compound of formula (111)
under anhydrous conditions.[4] The patent also describes the preparation of different crystalline
forms of Seletalisib, designated as Form B and Form F, which may have different
physicochemical properties.[4]

Mechanism of Action: Inhibition of the
PI3BK/Akt/mTOR Signaling Pathway

Seletalisib is an ATP-competitive inhibitor of the p1106 catalytic subunit of PI3K.[6] This
inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to
phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits
and activates downstream signaling proteins, most notably Akt (also known as Protein Kinase
B). The subsequent phosphorylation cascade, involving mTOR, regulates a multitude of cellular
processes including cell survival, proliferation, differentiation, and trafficking. By blocking this
pathway at the level of PI3Kd, Seletalisib effectively dampens the pro-survival and pro-
proliferative signals in leukocytes.

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway
and the point of inhibition by Seletalisib.
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Caption: PI3K/Akt/mTOR Signaling Pathway and Seletalisib's Point of Inhibition.
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Quantitative Data
In Vitro Potency and Selectivity

Seletalisib demonstrates potent inhibition of PI3Kd with high selectivity over other Class | PI3K

isoforms.
Target ICs0 (NM) Fold Selectivity vs. PI3Kd
PI3Kd 12
P13Ka >3636 >303
PISKB >290 >24
PI3Ky 282 23.5

Data compiled from publicly available sources.

Pharmacokinetic Properties in Humans

First-in-human studies have characterized the pharmacokinetic profile of Seletalisib in healthy
adults.[3]

Parameter Value Study Population

Time to Maximum

Concentration (tmas) 1.8 - 4.0 hours Healthy Adults
Terminal Half-life (t1/2) 17.7 - 22.4 hours Healthy Adults
Bioavailability ~97% Healthy Subjects
Plasma Clearance 1.7L/h Healthy Subjects
Volume of Distribution 609 L Healthy Subjects

Data from studies NCT02303509 and NCT02207595.[3]

Clinical Efficacy and Safety Summary
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Seletalisib has been evaluated in several clinical trials for various indications.

Trial Identifier

Indication

Key Efficacy
Findings

Key Safety
Findings

NCT02610543

Primary Sjogren's

Syndrome

Trend towards
improvement in
ESSDAI and ESSPRI
scores.[7][8]

Higher incidence of
adverse events,
including serious AEs,
compared to placebo,
leading to more

discontinuations.[8]

Phase 1b/Extension

Activated PI3Kd
Syndrome (APDS)

Improvements in
lymphadenopathy,
lung function, and
platelet counts.[9][10]

Seletalisib-related
adverse events
included increased
hepatic enzymes,
dizziness, and
aphthous ulcers.
Serious adverse
events included
hospitalization and
colitis.[9][10]

NCT02303509 &
NCT02207595

Healthy Volunteers &
Psoriasis

Demonstrated target
engagement through
inhibition of basophil

degranulation.[3]

Generally well-
tolerated at lower
doses. Higher doses
were associated with
an increased

incidence of rash.[3]

Key Experimental Protocols
PI3Kd Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of Seletalisib in inhibiting the enzymatic activity of

PI3Kd.

Methodology:
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» Reagents and Materials: Recombinant human PI3Kd enzyme, ATP, PIP2 substrate, kinase
buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

e Procedure: a. Serially dilute Seletalisib to a range of concentrations. b. In a 384-well plate,
add the PI3Kd enzyme to the kinase buffer. c. Add the diluted Seletalisib or vehicle control
to the enzyme mixture and incubate. d. Initiate the kinase reaction by adding a mixture of
ATP and PIP2 substrate. e. Incubate the reaction at room temperature. f. Stop the reaction
and measure the amount of ADP produced using a luminometer.

o Data Analysis: Calculate the percent inhibition of PI3Kd activity at each Seletalisib
concentration and determine the ICso value by fitting the data to a four-parameter logistic
equation.

pAkt Expression Assay in Ramos Cells (Cellular Assay)

Objective: To assess the ability of Seletalisib to inhibit PI3Kd signaling in a cellular context.
Methodology:
e Cell Culture: Culture Ramos cells (a human B-lymphocyte cell line) in appropriate media.

o Treatment: a. Seed Ramos cells in a 96-well plate. b. Treat the cells with varying
concentrations of Seletalisib or vehicle control for a specified time. c. Stimulate the B-cell
receptor (BCR) pathway using an anti-lgM antibody to induce PI3Kd activation.

e Cell Lysis and Protein Quantification: a. Lyse the cells and determine the total protein
concentration of the lysates.

e pAkt Detection: a. Use a phospho-Akt specific ELISA or Western blot to measure the levels
of phosphorylated Akt (at Ser473 or Thr308) in the cell lysates.

o Data Analysis: Normalize the phospho-Akt signal to the total protein concentration or a
housekeeping protein. Calculate the percent inhibition of Akt phosphorylation at each
Seletalisib concentration and determine the I1Cso value.

Ex Vivo Basophil Degranulation Assay
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Objective: To measure the pharmacodynamic effect of Seletalisib on basophil activation in
whole blood.

Methodology:
¢ Blood Collection: Collect whole blood from subjects treated with Seletalisib or placebo.

» Stimulation: a. Aliquot the whole blood into tubes. b. Stimulate the basophils with an anti-IgE
antibody or a relevant allergen. Include an unstimulated control.

e Staining: a. Add fluorescently labeled antibodies against basophil surface markers (e.g.,
CCR3) and an activation marker (e.g., CD63) to the blood samples. b. Incubate to allow for
antibody binding.

» Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

o Flow Cytometry: a. Acquire the samples on a flow cytometer. b. Gate on the basophil
population and quantify the percentage of CD63-positive basophils.

o Data Analysis: Calculate the percent inhibition of basophil degranulation in the Seletalisib-
treated samples compared to the placebo-treated samples.

Conclusion

Seletalisib is a well-characterized, potent, and selective inhibitor of PI3Kd with a clear
mechanism of action. Its development has provided valuable insights into the therapeutic
potential of targeting the PI3Kd isoform in immune-mediated diseases. The data and protocols
presented in this guide offer a comprehensive resource for researchers and drug development
professionals working on PI3K inhibitors and related signaling pathways. While clinical
development for some indications has faced challenges, the foundational scientific
understanding of Seletalisib's properties remains a significant contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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